Bromosporine (BSP) is a potent, synthetic small molecule inhibitor that exhibits a broad binding affinity for bromodomains (BRDs) [, , ]. BRDs are protein interaction modules recognizing acetylated lysine residues, playing a crucial role in regulating gene expression [, ]. BSP's ability to bind to various BRDs, including those in the BET (bromodomain and extraterminal) family, makes it a valuable tool for studying epigenetic regulation and exploring potential therapeutic targets for diseases like cancer and parasitic infections [, , ].
While a detailed molecular formula and properties aren't explicitly provided, several papers discuss Bromosporine's structure through its interaction with BRDs. Crystal structures of Bromosporine bound to specific BRDs, like those of BRD2, BRD4, BRDT, and others, have been determined [, , , , , , ]. These structures reveal key interactions within the bromodomain binding pocket, highlighting Bromosporine's ability to occupy this space and potentially disrupt the protein's function.
Bromosporine acts by binding to the acetyl-lysine binding pocket of bromodomains [, , ]. This binding disrupts the interaction between bromodomains and acetylated lysine residues on histone tails [, , ]. As a result, Bromosporine interferes with the recruitment of transcriptional machinery, ultimately leading to altered gene expression [, , ].
Elucidating Bromodomain Function: By inhibiting a broad range of BRDs, Bromosporine helps unravel the complex functions of these proteins in various cellular processes, including gene transcription, chromatin remodeling, and DNA repair [, , ].
Identifying Therapeutic Targets: Bromosporine's anticancer activity in leukemia models, for example, has highlighted BET proteins as potential therapeutic targets []. Similarly, its effects on melanoma, colorectal cancer, and its potential against Leishmania parasites showcase its utility in exploring new therapeutic avenues for various diseases [, , , ].
Validating Bromodomain Inhibitors: Bromosporine serves as a benchmark compound for evaluating the selectivity and efficacy of newly developed, more selective bromodomain inhibitors [].
Investigating Synergistic Effects: Exploring Bromosporine's potential synergy with existing drugs, as observed with 5-FU in colorectal cancer and cobimetinib in melanoma, could lead to more effective treatment strategies [, ].
Exploring Applications in Other Diseases: Given its effects on parasitic infections and its role in modulating inflammatory responses, further research on Bromosporine's potential in treating other diseases beyond cancer is warranted [, , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2